3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid
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Overview
Description
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is an organic compound with the molecular formula C11H13N3O7 and a molecular weight of 299.24 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions, forming 2,4-dinitrophenylamine.
Alkylation: The 2,4-dinitrophenylamine is then reacted with ethylene oxide under basic conditions to form 2-[(2,4-dinitrophenyl)amino]ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for esterification and hydrolysis reactions.
Major Products Formed
Reduction: 3-{2-[(2,4-Diaminophenyl)amino]ethoxy}propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and propanoic acid.
Scientific Research Applications
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The dinitrophenyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Protein Labeling: The compound can react with amino groups in proteins, allowing for the labeling and detection of specific proteins in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is unique due to its dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and reactive intermediates .
Properties
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O7/c15-11(16)3-5-21-6-4-12-9-2-1-8(13(17)18)7-10(9)14(19)20/h1-2,7,12H,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBHMCACQXZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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